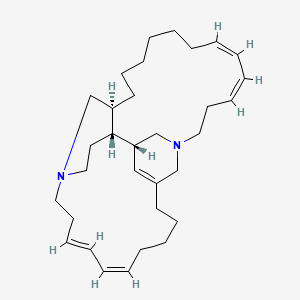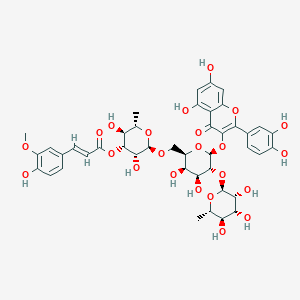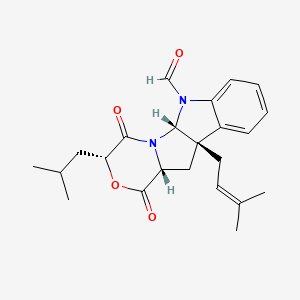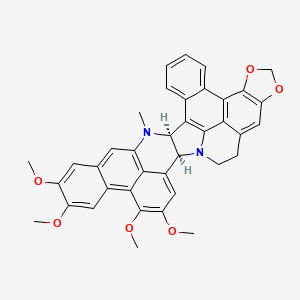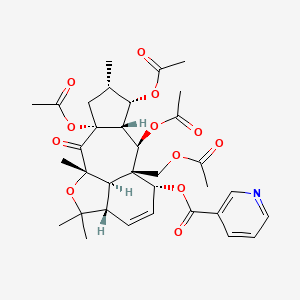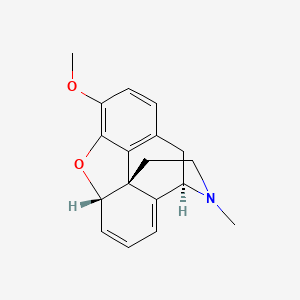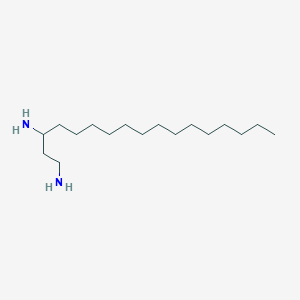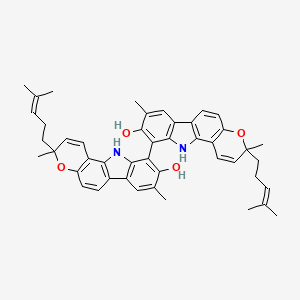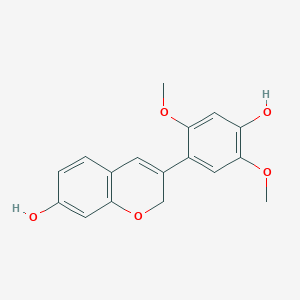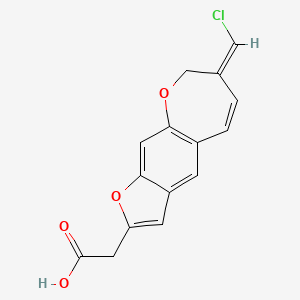
(Z)-Pterulinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Pterulinic acid is a natural product found in Pterula with data available.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
(Z)-Pterulinic acid, extracted from a Pterula species, exhibits significant antifungal properties. It acts as an effective inhibitor of eukaryotic respiration, targeting the mitochondrial NADH:ubiquinone oxidoreductase (complex I). This compound shows weak or no cytotoxic activities, making it a potential candidate for developing novel antifungal agents (Engler, Anke, & Sterner, 1997).
Physico-Chemical Properties
The structural elucidation of (Z)-Pterulinic acid reveals its complex chemical makeup, which includes a 1-benzoxepin ring system and chlorination. The substance was isolated as a mixture of (Z)-1a and (E)-1a isomers, the former being more prevalent. This understanding of its structure, obtained through mass spectrometry and NMR spectroscopy, is crucial for potential pharmaceutical applications (Engler, Anke, & Sterner, 1997).
Synthesis for Research
Efficient synthesis of (Z)-Pterulinic acid has been achieved, which is essential for its study and potential applications in scientific research. The synthesis involves a tandem S N 2/Wittig reaction to form the 1-benzoxepine ring skeleton, a key component of the compound. This method provides a concise and effective route to synthesize this complex molecule (Lin, Kuo, Wang, & Huang, 2003).
Propriétés
Nom du produit |
(Z)-Pterulinic acid |
|---|---|
Formule moléculaire |
C15H11ClO4 |
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
2-[(7Z)-7-(chloromethylidene)furo[3,2-h][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C15H11ClO4/c16-7-9-1-2-10-3-11-4-12(5-15(17)18)20-14(11)6-13(10)19-8-9/h1-4,6-7H,5,8H2,(H,17,18)/b9-7- |
Clé InChI |
MMKVRUNBWGNULK-CLFYSBASSA-N |
SMILES isomérique |
C1/C(=C\Cl)/C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |
SMILES canonique |
C1C(=CCl)C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |
Synonymes |
pterulinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



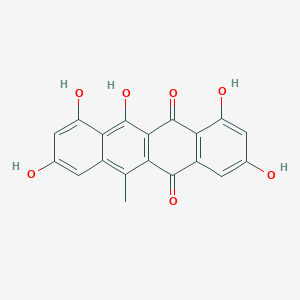
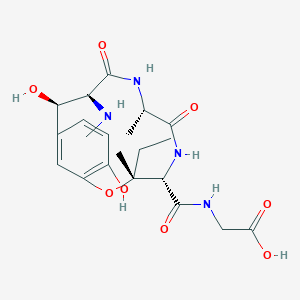
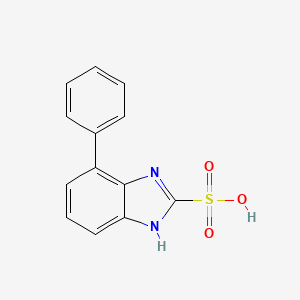

![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
